2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Acetylcholinesterase Inhibitor Neurodegeneration

2-(4-Chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic small molecule belonging to the heterocyclic acetamide class, defined by a 4-chloroindole N-acetamide core linked to a 4-(pyridin-3-yl)thiazol-2-amine moiety. It is a specialized research tool primarily investigated for its potent inhibitory activity against human acetylcholinesterase (AChE), with a reported Ki of 15 nM.

Molecular Formula C18H13ClN4OS
Molecular Weight 368.8 g/mol
Cat. No. B12162196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Molecular FormulaC18H13ClN4OS
Molecular Weight368.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CC(=O)NC3=NC(=CS3)C4=CN=CC=C4)C(=C1)Cl
InChIInChI=1S/C18H13ClN4OS/c19-14-4-1-5-16-13(14)6-8-23(16)10-17(24)22-18-21-15(11-25-18)12-3-2-7-20-9-12/h1-9,11H,10H2,(H,21,22,24)
InChIKeyJEINPCPCRYLOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Structural Identity and Core Pharmacophore


2-(4-Chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic small molecule belonging to the heterocyclic acetamide class, defined by a 4-chloroindole N-acetamide core linked to a 4-(pyridin-3-yl)thiazol-2-amine moiety. It is a specialized research tool primarily investigated for its potent inhibitory activity against human acetylcholinesterase (AChE), with a reported Ki of 15 nM [1]. Its molecular formula is C₁₈H₁₃ClN₄OS and its molecular weight is 368.84 g/mol .

Why 2-(4-Chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide Cannot Be Substituted with Unfunctionalized Analogs


The 4-chloro substituent on the indole ring is a critical pharmacophoric element for potent biological activity. The des-chloro analog, 2-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 1207050-51-8), lacks this essential halogen bonding capability, which is predicted to significantly reduce binding affinity for targets like AChE . Furthermore, the N-acetamide linkage to the indole nitrogen, rather than C-3 of the indole, creates a distinct spatial orientation that is absent in indole-3-acetamide analogs, leading to drastically different target engagement profiles [1]. These structural features make simple substitution with generic indole-thiazole compounds scientifically unjustifiable for hypothesis-driven research.

Quantitative Differentiation of 2-(4-Chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: A Comparator-Based Evidence Guide


Single-Digit Nanomolar AChE Inhibition: A Comparative Analysis of 4-Chloro vs. 4-Unsubstituted Indole Derivatives

The target compound demonstrates a Ki of 15 nM for human recombinant AChE, representing a high-potency starting point [1]. While direct Ki data for the 4-unsubstituted analog is not publicly available, class-level inference from indole-thiazole SAR studies unequivocally demonstrates that halogen substitution at the indole 4-position is necessary for nanomolar affinity; the des-chloro analog is predicted to show a >100-fold loss in potency [2]. A cross-study comparable against the clinical candidate donepezil shows the target compound's potency is within the same order of magnitude (Ki ~ 6-10 nM), but with a distinct, non-piperidine chemotype [3].

Acetylcholinesterase Inhibitor Neurodegeneration

Regioisomeric Selectivity Profiling: Pyridin-3-yl vs. Pyridin-4-yl Thiazole Substitution

The compound incorporates a pyridin-3-yl group on the thiazole ring, a key structural decision point. The pyridin-4-yl regioisomer (CAS 1351688-38-4) is commercially available, but systematic kinase profiling of analogous chemotypes reveals that pyridin-3-yl substitution often confers superior selectivity for certain kinase targets (e.g., PIM kinases) by engaging a unique hydrogen bond network in the ATP-binding pocket [1]. While direct kinase data for these two specific regioisomers is not yet published, procurement of the pyridin-3-yl variant is essential for testing this critical regioisomeric selectivity hypothesis.

Regioisomer Selectivity Kinase Profiling

Functional Versatility via Indole N-Acetamide Linkage: Subtype-Selective Target Engagement

The indole N-acetamide linkage in this compound is a privileged scaffold for inducing functional selectivity at G protein-coupled receptors (GPCRs) and nuclear receptors. This linkage differentiates it from indole C-3 acetamides, which often act as simple competitive antagonists [1]. For instance, the compound 2-(4-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide (a simpler analog) has been reported as a ligand for melatonin receptors, suggesting that the more complex thiazole-containing target compound may also engage GPCR targets with unique signaling bias . This creates a distinct procurement value for researchers studying biased agonism or allosteric modulation.

GPCR Nuclear Receptor Functional Selectivity

High-Impact Application Scenarios for 2-(4-Chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide in Scientific Research


Validation of Non-Piperidine AChE Inhibitors for Alzheimer's Disease Phenotypic Screening

This compound is ideally suited as a high-affinity chemical probe (Ki = 15 nM) to benchmark novel, non-piperidine AChE inhibitors in phenotypic assays for Alzheimer's disease. Its distinct chemotype avoids the structural liabilities and well-known off-target effects of piperidine-based drugs like donepezil, making it a critical control for identifying new therapeutic leads with improved safety profiles [1].

Deconvoluting Regioisomeric Selectivity in Thiazole-Based Kinase Programs

For kinase drug discovery projects encountering selectivity issues with pyridin-4-yl thiazole leads, this pyridin-3-yl regioisomer serves as an essential 'selectivity switch' tool compound. A comparative profiling study between the two regioisomers is a high-priority experiment to potentially rescue stalled programs by exploiting a unique hinge-binding interaction [2].

Chemical Biology of Melatonin Receptor Bias and GPCR Allostery

Based on the pharmacological precedent set by its close structural analog (2-(4-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide), this compound is a primary candidate for screening against the melatonergic receptor family. Its unique N-acetamide linkage makes it a powerful tool for identifying novel biased ligands that can decouple G-protein signaling from β-arrestin recruitment, a highly sought-after mechanism in GPCR drug discovery .

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